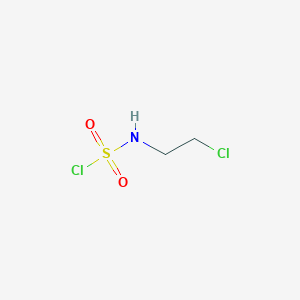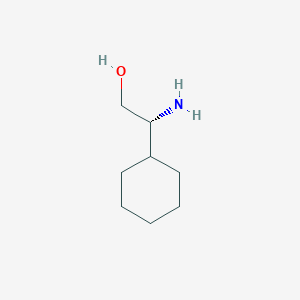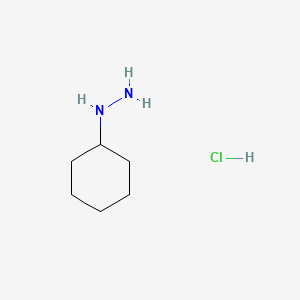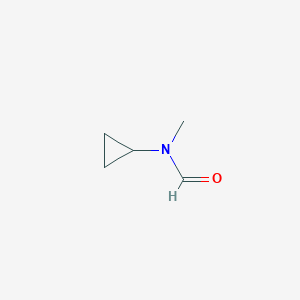![molecular formula C11H6ClFN4 B3024978 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 630107-83-4](/img/structure/B3024978.png)
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
Descripción general
Descripción
Pyrazolo[3,4-D]pyrimidine is a class of compounds that has been widely employed as a pharmaceutical intermediate due to its versatility and unique structure . They play a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-D]pyrimidine derivatives often involves acid-catalysed chemo-selective substitution reactions . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-D]pyrimidine derivatives is characterized by a pyrazole ring fused with a pyrimidine ring . The structure–activity relationships of these compounds often involve different aromatic, aryl, and alkyl substitutions at various positions of the ring system .
Chemical Reactions Analysis
Chemically, these compounds demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Aplicaciones Científicas De Investigación
Therapeutic Potential
The compound is a derivative of pyrido[2,3-d]pyrimidine, which has shown significant therapeutic interest . Pyridopyrimidines have been studied extensively in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Pharmaceuticals
In the pharmaceutical industry, pyridopyrimidine derivatives, including “4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine”, are considered for their potential therapeutic applications . They are used in the synthesis of various drugs due to their biological potential .
Kinase Inhibitors
“4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine” serves as a scaffold for developing potent kinase inhibitors . These inhibitors are promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
Cancer Therapy
As mentioned above, this compound is used in the development of potent kinase inhibitors, which are promising candidates for cancer therapy . The compound’s ability to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups, makes it a potential candidate for cancer treatment .
Treatment of Inflammatory Skin Disorders
The compound is also being studied for its potential in treating inflammatory skin disorders such as atopic dermatitis . Its role as a kinase inhibitor can help reduce inflammation and improve skin conditions .
Antiviral Activity
While not directly linked to “4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine”, related compounds such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown antiviral activity . This suggests potential avenues for future research into the antiviral capabilities of “4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine”.
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-10-7-5-16-17(11(7)15-6-14-10)9-4-2-1-3-8(9)13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMWSMYVIWILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)
![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)







